Inhibition of E. coli Fatty Acid Synthesis: Direct Comparison with Naphthomycins A and B
Naphthoquinomycin A inhibits the fatty acid synthetase of Escherichia coli (type II FAS) with a concentration-dependent profile. In a direct comparative assay, naphthoquinomycin A achieved 33% inhibition at 100 µg/mL, 60% at 200 µg/mL, and 74% at 300 µg/mL. By comparison, naphthomycin A, a structurally related ansamycin lacking the naphthoquinone moiety, exhibited slightly higher potency (43%, 70%, and 83% at the same concentrations), while naphthomycin B was less potent (31%, 57%, and 71%). [1]
| Evidence Dimension | Inhibition of fatty acid synthesis (%) in E. coli |
|---|---|
| Target Compound Data | 33% (100 µg/mL), 60% (200 µg/mL), 74% (300 µg/mL) |
| Comparator Or Baseline | Naphthomycin A: 43% (100 µg/mL), 70% (200 µg/mL), 83% (300 µg/mL); Naphthomycin B: 31% (100 µg/mL), 57% (200 µg/mL), 71% (300 µg/mL) |
| Quantified Difference | Naphthoquinomycin A is 10 percentage points less potent than naphthomycin A at 100 µg/mL, but 2 percentage points more potent than naphthomycin B at the same concentration. |
| Conditions | E. coli K12 fatty acid synthetase assay, [2-14C]malonyl-CoA incorporation, cell-free system. |
Why This Matters
Quantifies the specific inhibitory potency of naphthoquinomycin A on bacterial FAS relative to its closest structural analogs, enabling informed compound selection for mechanistic studies.
- [1] Mochizuki J, Kobayashi E, Furihata K, Kawaguchi A, Seto H, Otake N. New ansamycin antibiotics, naphthoquinomycins A and B, inhibitors of fatty acid synthesis in Escherichia coli. J Antibiot (Tokyo). 1986 Jan;39(1):157-61. DOI: 10.7164/antibiotics.39.157 View Source
